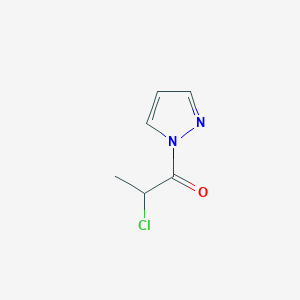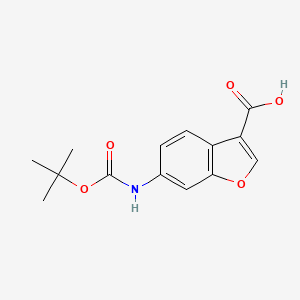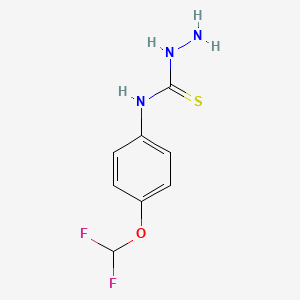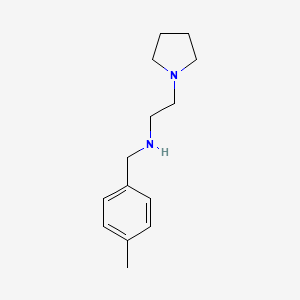
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine, commonly referred to as 4-MeO-PBP, is a psychoactive compound. It falls within the broader category of designer drugs and is structurally related to amphetamines and cathinones. Its chemical structure consists of a benzyl group substituted with a pyrrolidine ring and an ethylamine side chain.
准备方法
Synthetic Routes:
Reductive Amination:
Industrial Production:
- While 4-MeO-PBP is not produced industrially on a large scale, it is synthesized in research laboratories for scientific investigations and recreational use.
化学反应分析
Reactions:
-
Oxidation
- 4-MeO-PBP can undergo oxidation reactions, leading to the formation of various metabolites.
- Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
-
Reduction
- Reduction of the pyrrolidine ring can yield secondary amines or other derivatives.
- Reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
-
Substitution
- Nucleophilic substitution reactions can occur at the benzyl position.
- Reagents such as alkyl halides or acyl chlorides can be used.
Major Products:
- The major products of these reactions include various derivatives of 4-MeO-PBP, each with distinct pharmacological properties.
科学研究应用
Chemistry:
- 4-MeO-PBP serves as a valuable research tool for studying structure-activity relationships (SAR) within the phenethylamine class.
- Researchers investigate its binding affinity to serotonin, dopamine, and norepinephrine receptors.
Biology and Medicine:
- Limited studies suggest potential antidepressant effects due to its interaction with monoamine transporters.
- its safety profile and long-term effects remain poorly understood.
Industry:
- 4-MeO-PBP is not used industrially due to its psychoactive properties and lack of established therapeutic applications.
作用机制
- 4-MeO-PBP likely exerts its effects by modulating monoamine neurotransmission.
- It may act as a releasing agent for serotonin, dopamine, and norepinephrine, leading to altered mood and cognition.
相似化合物的比较
Similar Compounds:
: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. : Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., … & Nichols, D. E. (2017). Structure–activity relationships of substituted N-benzylphenethylamines as serotonin transporter substrates. Journal of Pharmacology and Experimental Therapeutics, 360(1), 1-13. : European Monitoring Centre for Drugs and Drug
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
N-[(4-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C14H22N2/c1-13-4-6-14(7-5-13)12-15-8-11-16-9-2-3-10-16/h4-7,15H,2-3,8-12H2,1H3 |
InChI 键 |
KZLUNGOQTPHFHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNCCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


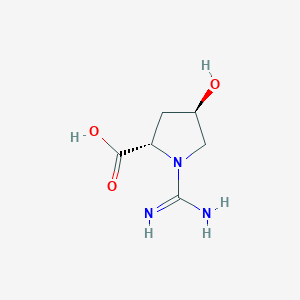
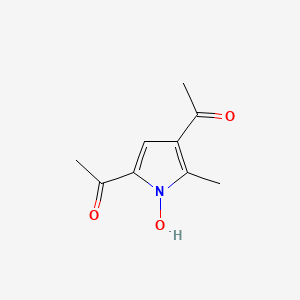
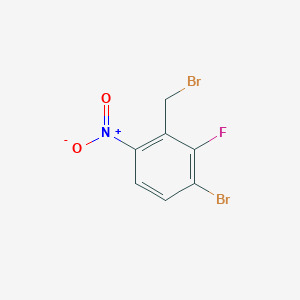
![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)
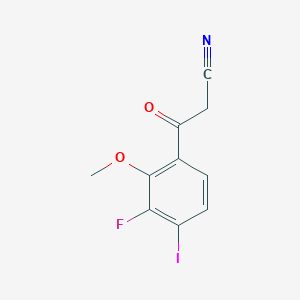
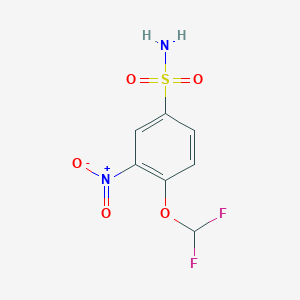
![1H-Pyrazolo[4,3-d]thiazole-5-methanamine](/img/structure/B12862718.png)

![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
